N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(m-tolyloxy)acetamide
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Description
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(m-tolyloxy)acetamide is a useful research compound. Its molecular formula is C23H31N3O3 and its molecular weight is 397.519. The purity is usually 95%.
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Scientific Research Applications
Antifungal Applications
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(m-tolyloxy)acetamide derivatives have been explored for their antifungal capabilities. One study identified certain derivatives as effective fungicidal agents against Candida species, with further enhancements in plasmatic stability achieved through structural modifications. This optimization led to compounds with broad antifungal activity, including efficacy against molds and dermatophytes, and demonstrated in vivo efficacy in murine models of systemic Candida albicans infection (Bardiot et al., 2015).
Molecular Interaction Studies
The interaction of morpholine derivatives with other compounds has been a subject of study, revealing insights into molecular dynamics and potential therapeutic applications. For example, a study on the formation of a paracetamol adduct with morpholine highlighted the role of hydrogen bonding in molecular assembly, providing a foundational understanding that could inform the design of drug delivery systems and the development of novel therapeutics (Oswald et al., 2002).
Antimicrobial Research
Research into novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides has uncovered their potential as biologically active compounds with antimicrobial properties. These compounds have shown superior in vitro activity against various fungal and bacterial strains when compared to standard drugs, suggesting their potential utility in addressing antimicrobial resistance (Jayadevappa et al., 2012).
Structural and Property Exploration
The structural aspects and properties of related compounds have been extensively studied, revealing their potential applications in materials science and pharmaceutical development. For instance, research on amide containing isoquinoline derivatives and their interaction with mineral acids demonstrated the potential for gel formation and the development of crystalline salts, which could have implications for drug formulation and delivery systems (Karmakar et al., 2007).
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c1-18-5-4-6-21(15-18)29-17-23(27)24-16-22(26-11-13-28-14-12-26)19-7-9-20(10-8-19)25(2)3/h4-10,15,22H,11-14,16-17H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJXKGYZRWMQCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.